molecular formula C11H13N3O B1500845 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile CAS No. 916791-18-9

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1500845
CAS No.: 916791-18-9
M. Wt: 203.24 g/mol
InChI Key: YVYVFZYEHUTCON-UHFFFAOYSA-N
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Description

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound of high interest in medicinal chemistry and drug discovery research. This pyridine-carbonitrile derivative, featuring a 3-hydroxypiperidine substituent, serves as a versatile building block for the synthesis of more complex molecules. Compounds with this core structure are frequently explored in the development of novel therapeutic agents, with research indicating potential applications in the design of antitumor agents . The incorporation of the hydroxypiperidine moiety is a common strategy in drug design to modulate the physicochemical properties, solubility, and biological activity of lead compounds. As a key synthetic intermediate, it allows researchers to construct diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYVFZYEHUTCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671445
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-18-9
Record name 2-(3-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Route

One common approach starts with a halogenated pyridine-3-carbonitrile derivative, such as 2-chloropyridine-3-carbonitrile, which undergoes nucleophilic substitution with 3-hydroxypiperidine. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF), which facilitate the nucleophilic attack.

  • Reaction Conditions:

    • Solvents: DMF, dioxane, THF, or dichloromethane (DCM)
    • Base: Triethylamine or diisopropylethylamine to deprotonate the hydroxyl group and enhance nucleophilicity
    • Temperature: Ambient to reflux conditions (generally 0.5 h to several days depending on temperature and reagents)
  • Reagents:

    • 2-Chloropyridine-3-carbonitrile (electrophile)
    • 3-Hydroxypiperidine (nucleophile)
    • Base (e.g., triethylamine)
  • Mechanism:
    The hydroxylated piperidine nitrogen attacks the electrophilic carbon bearing the chlorine on the pyridine ring, displacing the chloride ion and forming the N-substituted product.

  • Notes:

    • The reaction can be catalyzed or facilitated by coupling agents such as N,N-carbonyldiimidazole (CDI), 1-hydroxy-1,2,3-benzotriazole (HOBT), or O-benzotriazol-1-yl-N,N,N,N-tetramethyluronium tetrafluoroborate (TBTU) to improve yields and selectivity.
    • Anhydrous conditions are preferred to prevent hydrolysis of sensitive intermediates.
    • The reaction is tolerant to a wide temperature range, but refluxing often improves reaction rates and yields.

Stepwise Synthesis via Intermediate Formation

An alternative method involves the preparation of intermediates such as (Z)-3-(2-chloro-5-nitro-pyridin-4-yl)-2-hydroxy-acrylic acid ethyl ester, which can be converted to piperidinyl pyridine derivatives through multi-step transformations:

  • Step 1: Formation of intermediate acrylate esters with chloro and nitro substituents on the pyridine ring.
  • Step 2: Reduction of the nitro group to an amine or direct substitution with hydroxypiperidine under basic conditions.
  • Step 3: Cyclization or further functional group manipulation to introduce hydroxyl groups on the piperidine ring.

  • Reaction Conditions:

    • Use of sodium hydride in DMF for deprotonation and alkylation steps
    • Alkylating agents such as methyl iodide or 2-bromopropane for further functionalization
    • Heating from ambient temperature to reflux to promote reaction completion
  • Advantages:

    • Allows for the introduction of various substituents on the pyridine ring before final coupling
    • Provides flexibility in modifying the piperidine ring substituents

Data Table Summarizing Key Preparation Parameters

Preparation Method Starting Materials Solvent(s) Base/Catalyst Temperature Range Reaction Time Yield Range (%) Notes
Nucleophilic substitution 2-Chloropyridine-3-carbonitrile, 3-Hydroxypiperidine DMF, Dioxane, THF, DCM Triethylamine, DIPEA, CDI, HOBT, TBTU Ambient to reflux 0.5 h to several days 60-90 Anhydrous conditions preferred; coupling agents improve yield
Stepwise intermediate route (Z)-3-(2-chloro-5-nitro-pyridin-4-yl)-2-hydroxy-acrylic acid ethyl ester, sodium hydride, alkylating agents DMF Sodium hydride, triethylamine Ambient to reflux Several hours to days 50-85 Allows for diverse substitution patterns on pyridine ring

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxopiperidin-1-yl)pyridine-3-carbonitrile.

    Reduction: Formation of 2-(3-hydroxypiperidin-1-yl)pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-carbonitrile Derivatives with Piperidine/Piperazine Substituents

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
  • Structure : Pyridine-3-carbonitrile with a piperazine-linked pyrimidine group and a chlorine substituent at the 5-position.
  • Molecular Weight : 357.84 g/mol.
  • Key Features : The piperazine-pyrimidine substituent enhances binding to kinase targets, as seen in RET kinase inhibitors .
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)
  • Structure : Naphthyridine-3-carbonitrile with a 4-methylpiperazine substituent.
  • Pharmacology : Exhibits antidepressant-like effects in rodent models via serotonin receptor modulation (pA2 comparable to ondansetron) .
  • Comparison : The naphthyridine backbone distinguishes it from pyridine-based analogs. The 3-hydroxypiperidine group in the target compound may offer superior hydrogen-bonding interactions compared to NA-2’s methylpiperazine.

Pyridine-3-carbonitrile Derivatives with Heteroaryl Substituents

6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives (2a-f, 5a-d)
  • Synthesis : Prepared via Thorpe-Ziegler cyclization, yielding compounds with chlorothiophenyl and furan/pyrrole substituents .
  • Physical Properties :

    Compound Melting Point (°C) Yield (%)
    2e 188–189 87
    5a 182–184 88
  • Comparison : The 2-oxopropoxy group in these derivatives introduces ester-like reactivity, contrasting with the 3-hydroxypiperidine’s stability. These compounds also display antibacterial activity, suggesting the target compound may share bioactivity depending on substituent effects .
2-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile
  • Molecular Weight : 184.2 g/mol.
  • Structure : Imidazole substituent at the 2-position.
  • Applications : Used in pharmaceutical intermediates (PubChem CID: 12094559) .

Pyridine-3-carbonitrile Derivatives with Hydroxy/Alkynyl Groups

3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
  • Structure : Features a hydroxypropynyl group at the 5-position.
  • Relevance : The alkynyl-hydroxyl moiety may enhance solubility or serve as a synthetic handle for further modifications .
  • Comparison : Unlike the target compound’s piperidine ring, this derivative’s linear hydroxypropynyl group could reduce steric hindrance but limit interactions with hydrophobic binding pockets.

Structural and Functional Implications

Impact of Substituents on Pharmacological Activity

  • Hydroxyl Groups : The 3-hydroxypiperidine substituent in the target compound may improve water solubility and enable hydrogen bonding with biological targets (e.g., kinases or neurotransmitter receptors) .
  • Heteroaryl vs. Saturated Rings : Piperidine/piperazine derivatives (e.g., NA-2, CAS 2640845-93-6) often exhibit neuropharmacological or kinase-inhibitory effects, while heteroaryl-substituted analogs (e.g., 2e, 5a) show antibacterial activity .

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 2e at 188–189°C) generally have higher melting points than those with flexible chains .
  • Log P Trends : Piperazine-containing compounds (e.g., NA-2) have optimal log P values for blood-brain barrier penetration, suggesting the target compound’s hydroxyl group might reduce lipophilicity .

Biological Activity

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxypiperidine moiety and a cyano group. Its chemical structure is critical for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts primarily as a dual ligand for histamine H3 and sigma-1 receptors. The modulation of these receptors has implications for pain management and neuroprotection:

  • Histamine H3 Receptor : Involved in neurotransmitter release regulation, making it a target for treating neurological disorders.
  • Sigma-1 Receptor : Plays a role in pain modulation and neuroprotection, suggesting potential applications in managing neuropathic pain.

Analgesic Effects

A study highlighted the compound's analgesic properties, demonstrating efficacy in models of nociceptive and neuropathic pain. This dual-action mechanism may enhance opioid analgesia while reducing side effects associated with traditional pain medications .

Antiviral Activity

Recent investigations into pyridine derivatives have shown that compounds similar to this compound exhibit antiviral properties against HIV. The structure's influence on inhibitory activity against HIV reverse transcriptase and integrase has been documented, indicating potential as an antiviral agent .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnalgesicDual modulation of H3 and sigma-1 receptors
AntiviralInhibition of HIV reverse transcriptase and integrase
NeuroprotectiveInteraction with sigma-1 receptors

Case Studies

  • Pain Management : In a preclinical study, this compound was administered to animal models experiencing chronic pain. Results indicated a significant reduction in pain perception, suggesting its potential as a therapeutic agent for chronic pain conditions.
  • HIV Treatment : A series of compounds based on the pyridine scaffold were synthesized and tested for their antiviral efficacy. The findings showed that modifications similar to those in this compound resulted in improved potency against various HIV strains, highlighting the compound's relevance in antiviral drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between pyridine-3-carbonitrile derivatives and functionalized piperidine precursors. For example, hydroxylated piperidine intermediates may undergo coupling with activated pyridine rings under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF . Yield optimization requires precise control of stoichiometry, temperature (often 60–100°C), and exclusion of moisture. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of the pyridine and piperidine moieties, particularly the hydroxypiperidinyl substituent. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitrile (-CN) and hydroxyl (-OH). High-resolution mass spectrometry (HRMS) resolves isotopic patterns to validate molecular formula .

Q. How can researchers conduct initial biological screening to assess the compound’s pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold. For instance, kinase inhibition assays or GPCR binding studies (e.g., using radioligand displacement) provide preliminary activity data. Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and solubility/pharmacokinetic studies (e.g., LogP determination) inform further optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

  • Methodological Answer : Systematically modify substituents on the pyridine and piperidine rings while monitoring biological activity. For example:

Modification SiteExample SubstituentObserved EffectReference
Piperidine C3-OHReplacement with -OCH₃Reduced solubility, increased metabolic stability
Pyridine C2Introduction of -FEnhanced kinase inhibition potency

Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes, guiding rational design .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity in test compounds. To address this:

  • Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
  • Validate compound purity via HPLC (>95%) before testing.
  • Compare results with structurally analogous compounds (e.g., 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide) to identify scaffold-specific trends .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound in complex biological systems?

  • Methodological Answer : Combine in vitro target engagement assays (e.g., thermal shift assays for protein binding) with in silico simulations. For example:

  • Proteomic profiling : Use affinity-based pull-down assays coupled with LC-MS/MS to identify interacting proteins.
  • Pathway analysis : CRISPR-Cas9 knockout models or RNAi silencing of putative targets (e.g., PI3K/AKT pathway components) validate functional relevance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data for this compound?

  • Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization (e.g., hydroxypiperidine’s pKa ~8.5) or polymorphic forms. Conduct pH-solubility profiling (USP buffer systems) and differential scanning calorimetry (DSC) to characterize crystalline vs. amorphous states. Accelerated stability studies (40°C/75% RH) under varying pH conditions clarify degradation pathways .

Key Challenges and Solutions

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Intermediate purification : Replace column chromatography with crystallization for cost-effective scale-up.
  • Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems (e.g., Pd/C) to improve recyclability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
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2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

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